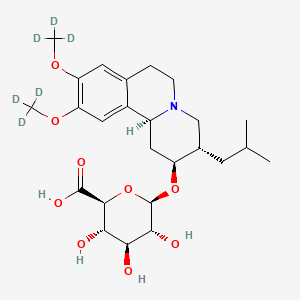
trans-Dihydrotetrabenazine Glucuronide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Dihydrotetrabenazine Glucuronide-d6: is a biochemical compound used primarily in proteomics research. It has the molecular formula C25H31D6NO9 and a molecular weight of 501.6 . This compound is a deuterated form of trans-Dihydrotetrabenazine Glucuronide, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in various scientific studies.
Méthodes De Préparation
The synthesis of trans-Dihydrotetrabenazine Glucuronide-d6 involves several steps, including the introduction of deuterium atoms. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the glucuronidation of trans-Dihydrotetrabenazine, followed by the incorporation of deuterium atoms. Industrial production methods are optimized for high yield and purity, often involving advanced techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
trans-Dihydrotetrabenazine Glucuronide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
trans-Dihydrotetrabenazine Glucuronide-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of trans-Dihydrotetrabenazine Glucuronide-d6 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters into synaptic vesicles. This inhibition leads to a decrease in the release of neurotransmitters, thereby modulating neuronal activity .
Comparaison Avec Des Composés Similaires
trans-Dihydrotetrabenazine Glucuronide-d6 can be compared with other similar compounds, such as:
trans-Dihydrotetrabenazine: The non-deuterated form, which has similar biological activity but different pharmacokinetic properties.
Tetrabenazine: A related compound used in the treatment of hyperkinetic movement disorders.
Deuterated drugs: Other deuterated analogs that are used to improve the metabolic stability and pharmacokinetics of drugs.
The uniqueness of this compound lies in its deuterium content, which enhances its stability and allows for more precise studies in various scientific fields .
Propriétés
Formule moléculaire |
C25H37NO9 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(2S,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17-,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3 |
Clé InChI |
YDJCTMWZMQNVOB-QPYSNFQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H] |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















